molecular formula C10H9BrO4 B1347630 methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate CAS No. 51665-84-0

methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate

Cat. No. B1347630
CAS RN: 51665-84-0
M. Wt: 273.08 g/mol
InChI Key: VHCPOFMALDWFNZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate (MBBA) is a synthetic compound that has a wide range of applications in scientific research. It is a brominated derivative of the benzodioxole family and is used as a reagent in the synthesis of various compounds. Its structure is composed of a methyl group, a bromine atom, and a benzodioxole ring. MBBA has been studied extensively and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Formation of Benzodioxin Derivatives

    A study demonstrates the formation of benzodioxin derivatives via vinylphosphonium salt-mediated reactions, providing insights into the synthetic utility of related compounds in organic chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

  • Synthesis of Tetrahydro-5H-benzo[c]fluorenes

    Another research highlights the synthesis of tetrahydro-5H-benzo[c]fluorenes through ring-closing metathesis (RCM) and transannular acid-mediated cyclization/nucleophilic addition, showcasing the compound's role in complex chemical synthesis (Lekky, Ruengsatra, Ruchirawat, & Ploypradith, 2019).

Biological Activities

Material Science

  • Crystal Structure Analysis: A study on the crystal structure of azilsartan methyl ester provides insights into molecular conformation and interactions, which is essential for the development of new materials and drugs (Li, Liu, Zhu, Chen, & Sun, 2015).

Mechanism of Action

Target of Action

The primary targets of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Result of Action

The molecular and cellular effects of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Methyl 2-(6-bromobenzo[d][1,3]dioxol-5-yl)acetate” is an important aspect of pharmacology . Factors such as pH, temperature, and the presence of other molecules can significantly impact the compound’s behavior.

properties

IUPAC Name

methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCPOFMALDWFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965953
Record name Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate

CAS RN

51665-84-0
Record name 51665-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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